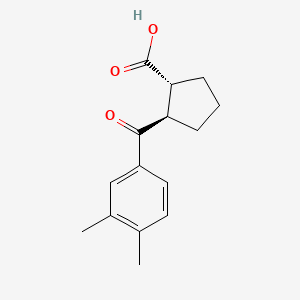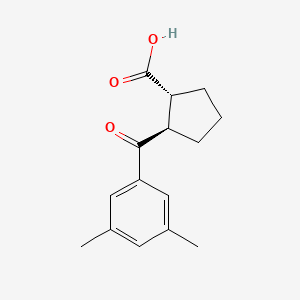
2-(2,6-ジフルオロベンゾイル)ピリジン
説明
2-(2,6-Difluorobenzoyl)pyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a difluorobenzoyl group attached to the pyridine ring
科学的研究の応用
2-(2,6-Difluorobenzoyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyridine derivatives, leading to changes in the target’s function .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis .
Action Environment
生化学分析
Biochemical Properties
2-(2,6-Difluorobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in cellular processes. Additionally, 2-(2,6-Difluorobenzoyl)pyridine may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-(2,6-Difluorobenzoyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns . Furthermore, 2-(2,6-Difluorobenzoyl)pyridine can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(2,6-Difluorobenzoyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on cellular processes . Additionally, 2-(2,6-Difluorobenzoyl)pyridine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Difluorobenzoyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,6-Difluorobenzoyl)pyridine remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2,6-Difluorobenzoyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including alterations in liver function, changes in cholesterol concentration, and anemia . These threshold effects highlight the importance of dosage optimization in experimental settings to minimize potential adverse outcomes.
Metabolic Pathways
2-(2,6-Difluorobenzoyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes . Additionally, 2-(2,6-Difluorobenzoyl)pyridine may affect the overall metabolic balance within the cell, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 2-(2,6-Difluorobenzoyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 2-(2,6-Difluorobenzoyl)pyridine can influence its activity and efficacy, as well as its potential to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 2-(2,6-Difluorobenzoyl)pyridine is a critical factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(2,6-Difluorobenzoyl)pyridine can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzoyl)pyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Difluorobenzoyl chloride+Pyridine→2-(2,6-Difluorobenzoyl)pyridine+HCl
Industrial Production Methods
Industrial production methods for 2-(2,6-Difluorobenzoyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Difluorobenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products such as 2-(2,6-diaminobenzoyl)pyridine.
Electrophilic Substitution: Products such as 2-(2,6-difluoro-4-nitrobenzoyl)pyridine.
Reduction: Products such as 2-(2,6-difluorobenzyl)pyridine.
類似化合物との比較
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,6-Difluoroaniline
- 2,6-Difluorobenzamide
Uniqueness
2-(2,6-Difluorobenzoyl)pyridine is unique due to the presence of both a difluorobenzoyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The difluorobenzoyl group enhances the compound’s lipophilicity, while the pyridine ring contributes to its aromaticity and potential biological activity.
特性
IUPAC Name |
(2,6-difluorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZQRAHMBHWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642018 | |
| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-24-0 | |
| Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
